molecular formula C17H25Cl2F3N5O12P3S2 B105443 Cangrelor CAS No. 163706-06-7

Cangrelor

Numéro de catalogue: B105443
Numéro CAS: 163706-06-7
Poids moléculaire: 776.4 g/mol
Clé InChI: PAEBIVWUMLRPSK-IDTAVKCVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le cangrelor est synthétisé par une série de réactions chimiques impliquant la formation de ses composés intermédiaires. La méthode de préparation implique l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure chimique souhaitée. L'une des méthodes brevetées pour préparer le this compound implique l'utilisation d'un composé ayant la structure chimique indiquée dans la formule VI et la formule VII . Le processus comprend plusieurs étapes de réactions chimiques, de purification et de cristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Le cangrelor subit diverses réactions chimiques, notamment :

    Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons. La structure du this compound lui permet de participer à des réactions redox dans des conditions spécifiques.

    Réactions de substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles.

    Hydrolyse : Cette réaction implique la rupture de liaisons chimiques par l'addition d'eau.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière sélective et réversible au récepteur plaquettaire P2Y12, inhibant l'agrégation plaquettaire induite par l'adénosine diphosphate (ADP) . L'ADP est libéré par les vaisseaux sanguins endommagés, les globules rouges et les plaquettes, stimulant l'activité plaquettaire. En bloquant le récepteur P2Y12, le this compound empêche la signalisation et l'activation plaquettaire supplémentaires, réduisant ainsi le risque d'événements thrombotiques .

Applications De Recherche Scientifique

Clinical Applications in Coronary Artery Disease

Cangrelor is primarily indicated for patients undergoing PCI who have not received oral P2Y12 inhibitors. Its efficacy in reducing ischemic events without increasing bleeding risks has been demonstrated in several pivotal trials, including the CHAMPION program.

Efficacy in Reducing Ischemic Events

The CHAMPION-PHOENIX trial highlighted this compound's effectiveness in reducing major adverse cardiovascular events (MACE) and stent thrombosis compared to clopidogrel. Key findings include:

  • Primary Endpoint : this compound significantly reduced the risk of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours post-PCI (Odds Ratio [OR] 0.78; 95% Confidence Interval [CI] 0.66–0.93; p=0.005) .
  • Secondary Endpoint : Stent thrombosis was reduced significantly (OR 0.62; 95% CI 0.43–0.90; p<0.01) .

Variability in Clinical Use

Despite its approval, the use of this compound varies significantly across different healthcare settings. A recent study from the CAMEO registry revealed that only 27% of patients received this compound according to trial protocols, indicating suboptimal use . This variability underscores the need for further education on its clinical application and adherence to guidelines.

Off-Label Uses and Emerging Applications

This compound's rapid action and reversibility make it a candidate for off-label uses, particularly in high-risk populations.

Bridging Therapy in High-Thrombotic Risk Patients

This compound has been utilized as a bridging agent for patients who must temporarily discontinue oral P2Y12 inhibitors due to surgical or medical interventions. A case series demonstrated its utility in cancer patients requiring uninterrupted antiplatelet therapy during procedures . This application is crucial given the dual challenges of managing thrombotic risks while minimizing bleeding complications.

Use in Acute Coronary Syndromes (ACS)

In ACS settings, this compound has shown promise in reducing ischemic events among high-risk patients, particularly those undergoing complex coronary revascularization procedures . The DAPT-SHOCK-AMI trial further supports its role in this patient population, demonstrating improved outcomes without increased bleeding risks .

Comparative Effectiveness Studies

Recent studies have compared this compound's effectiveness against other antiplatelet agents like ticagrelor and clopidogrel.

StudyPopulationFindings
DAPT-SHOCK-AMIACS patientsThis compound reduced stent thrombosis without increasing bleeding
ARCANGELOPCI patientsEvaluated safety and efficacy; no increase in CABG-related bleeding observed
Comparative AnalysisACS patientsThis compound associated with lower rates of definite stent thrombosis compared to clopidogrel

Safety Profile and Considerations

This compound's safety profile is favorable, with no significant increase in major bleeding events compared to traditional therapies when used appropriately . However, ongoing studies are necessary to fully understand its long-term implications and optimal usage strategies.

Future Directions and Research Needs

As this compound continues to be integrated into clinical practice, further research is warranted to explore:

  • Optimal dosing strategies and transition protocols from intravenous this compound to oral agents.
  • Long-term outcomes associated with its use in diverse patient populations.
  • The impact of real-world application patterns on clinical outcomes.

Comparaison Avec Des Composés Similaires

Le cangrelor est comparé à d'autres inhibiteurs du P2Y12 tels que le clopidogrel, le prasugrel et le ticagrelor. Contrairement au clopidogrel et au prasugrel, qui sont des promédicaments nécessitant une activation métabolique, le this compound est un médicament actif ayant des effets immédiats . Le ticagrelor, comme le this compound, est un inhibiteur direct du P2Y12, mais il est administré par voie orale, tandis que le this compound est administré par voie intraveineuse . L'apparition rapide et la disparition rapide de l'action du this compound le rendent unique parmi les inhibiteurs du P2Y12, offrant une option précieuse pour les patients nécessitant une inhibition immédiate des plaquettes .

Composés similaires

Activité Biologique

Cangrelor is a novel intravenous antiplatelet agent that acts as a selective, direct, and reversible antagonist of the P2Y12 receptor, which is pivotal in platelet activation and aggregation. As an adenosine triphosphate (ATP) analog, this compound offers unique pharmacological properties that make it a valuable therapeutic option in managing cardiovascular diseases, particularly during percutaneous coronary interventions (PCI).

This compound binds to the P2Y12 receptor on platelets, inhibiting the action of adenosine diphosphate (ADP), which is crucial for platelet aggregation. This inhibition leads to a significant reduction in thrombus formation. The mechanism can be summarized as follows:

  • Binding : this compound selectively binds to the P2Y12 receptor.
  • Inhibition : This binding prevents ADP from activating platelets.
  • Platelet Activation : The blockade results in decreased platelet activation and aggregation.

Pharmacokinetics

This compound exhibits rapid pharmacokinetics:

  • Onset of Action : Significant platelet inhibition occurs within 2 minutes post-bolus injection.
  • Half-Life : The plasma half-life ranges from 2.9 to 5.5 minutes due to rapid metabolism by endothelial endonucleotidase.
  • Duration of Effect : Antiplatelet effects subside within 60-90 minutes after discontinuation of infusion.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Onset of Action~2 minutes
Half-Life2.9 - 5.5 minutes
Duration of Effect60 - 90 minutes
Steady-State ConcentrationAchieved within 30 minutes
Volume of DistributionLimited to circulation

Clinical Efficacy

This compound has been evaluated in several pivotal trials, including the CHAMPION series (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX). These studies demonstrate its efficacy in reducing thrombotic complications during PCI compared to standard oral therapies like clopidogrel.

Key Findings from Clinical Trials

  • CHAMPION PLATFORM : this compound reduced the risk of death, myocardial infarction (MI), and urgent revascularization at 48 hours post-PCI (Odds Ratio [OR] = 0.78; p=0.005).
  • CHAMPION PCI : Showed significant reductions in stent thrombosis rates compared to clopidogrel (OR = 0.62; p<0.01).
  • CHAMPION PHOENIX : Confirmed this compound's rapid onset and offset capabilities, enhancing its clinical utility during urgent procedures.

Table 2: Summary of Clinical Trial Outcomes

Study NamePrimary EndpointResults
CHAMPION PLATFORMDeath/MI/Urgent RevascularizationOR = 0.78; p=0.005
CHAMPION PCIStent ThrombosisOR = 0.62; p<0.01
CHAMPION PHOENIXRapid Onset/Offset of Antiplatelet EffectConfirmed efficacy

Cardioprotective Effects

Beyond its antiplatelet activity, this compound has demonstrated cardioprotective effects in animal studies, resembling post-conditioning mechanisms that reduce infarct size significantly:

  • In rabbit models, this compound reduced infarct size by up to 50%.
  • The cardioprotective effect appears to involve pathways independent of P2Y12 receptor antagonism.

Case Study 1: Bridging Therapy with this compound

A patient undergoing PCI who was on oral ticagrelor experienced a delay in achieving effective platelet inhibition due to gastrointestinal absorption issues. This compound was administered as a bridging therapy, resulting in immediate platelet inhibition and successful intervention without complications.

Case Study 2: Acute Coronary Syndrome Management

In a cohort study involving patients with acute coronary syndrome (ACS), this compound was used effectively to manage high-risk patients undergoing PCI, showing improved outcomes compared to traditional therapies.

Propriétés

IUPAC Name

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2F3N5O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167651
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation.
Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cangrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

163706-06-7
Record name Cangrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163706-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cangrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cangrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cangrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cangrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cangrelor
Reactant of Route 2
Cangrelor
Reactant of Route 3
Cangrelor
Reactant of Route 4
Cangrelor
Reactant of Route 5
Cangrelor
Reactant of Route 6
Cangrelor
Customer
Q & A

Q1: What is cangrelor's mechanism of action?

A1: this compound is a potent, intravenous, direct-acting P2Y12 antagonist [, , , ]. It works by directly and reversibly binding to the P2Y12 receptor on the platelet surface, leading to the inhibition of adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, , ]. This effectively prevents the formation of platelet plugs, reducing the risk of thrombotic events [].

Q2: How does this compound's mechanism of action differ from other P2Y12 inhibitors like clopidogrel and prasugrel?

A2: Unlike clopidogrel and prasugrel, which are oral prodrugs requiring metabolic activation, this compound is a direct-acting agent, meaning it does not require metabolic conversion to exert its antiplatelet effect [, , ]. This results in a faster onset and offset of action [, ].

Q3: What are the downstream effects of this compound binding to the P2Y12 receptor?

A3: this compound binding to the P2Y12 receptor prevents ADP-induced platelet activation []. This translates to a reduction in platelet aggregation, thereby inhibiting thrombus formation [].

Q4: Does this compound affect other platelet activation pathways?

A4: Research suggests this compound specifically inhibits the P2Y12 pathway and does not appear to affect other platelet activation pathways or raise intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This targeted action contributes to its potent and specific antiplatelet effect.

Q5: How does the reversibility of this compound impact its clinical use?

A5: The rapid reversibility of this compound's binding to the P2Y12 receptor allows for a faster restoration of platelet function after discontinuation of the drug [, , ]. This is particularly beneficial in situations where rapid cessation of antiplatelet effects is desirable, such as during surgery [].

Q6: Is there publicly available data regarding this compound's molecular formula, weight, or spectroscopic data?

A6: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound. Detailed information on its structural characterization, including molecular formula, weight, and spectroscopic data, is not discussed in these papers.

Q7: Are there details about this compound's material compatibility, stability, catalytic properties, computational chemistry data, structure-activity relationship, or SHE regulations in the provided research?

A7: The provided research focuses predominantly on this compound's clinical application and does not delve into details regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, structure-activity relationships, or SHE regulations.

Q8: How is this compound metabolized and eliminated from the body?

A8: this compound is rapidly metabolized primarily by dephosphorylation via nucleosidases in the plasma, leading to a primary metabolite with negligible antiplatelet activity []. It has a short half-life of approximately 3-6 minutes, and elimination occurs through both renal and fecal routes [, ].

Q9: How does the pharmacokinetic profile of this compound compare to oral P2Y12 inhibitors?

A9: this compound's intravenous administration and rapid metabolism result in a much faster onset and offset of action compared to oral P2Y12 inhibitors, which require absorption and metabolic activation [, ].

Q10: Does this compound administration require dose adjustments in patients with renal or hepatic impairment?

A10: Due to its unique metabolism in the plasma, this compound dosing is typically not affected by renal or hepatic function [, ]. This characteristic simplifies its use in patients with compromised organ function.

Q11: Has this compound demonstrated efficacy in preclinical models?

A11: Studies have shown that this compound effectively reduces thrombus size in preclinical models, including a model using avatar mice that allows for the evaluation of human platelet interaction with the injured vessel wall [].

Q12: What are the key findings from clinical trials investigating this compound in the setting of percutaneous coronary intervention (PCI)?

A12: Clinical trials like CHAMPION PHOENIX have demonstrated that this compound, compared to clopidogrel, significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding [, ]. Importantly, the benefits of this compound appear to manifest early, within 2 hours of administration [].

Q13: Are there specific patient populations where this compound may be particularly beneficial during PCI?

A13: this compound's rapid onset and offset of action make it a potentially valuable option for patients at high risk of bleeding, those with acute coronary syndromes, or those undergoing complex PCI [, , ]. Its intravenous route of administration also makes it suitable for patients unable to tolerate oral medications [].

Q14: Has this compound been studied in clinical settings other than PCI?

A14: Beyond PCI, research explores this compound's potential in managing thrombosis risk in patients on mechanical circulatory support [, ] and as a bridging therapy for patients on oral P2Y12 inhibitors requiring surgery [].

Q15: Is there information available regarding resistance mechanisms, cross-resistance, toxicology data, drug delivery strategies, or specific biomarkers for this compound in the provided research?

A15: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound in specific settings. While they touch upon bleeding as a safety concern, they don't provide in-depth information on resistance mechanisms, cross-resistance with other antiplatelet agents, detailed toxicology and safety profiles, specific drug delivery strategies, or validated biomarkers for this compound efficacy or toxicity.

Q16: Do the research papers discuss analytical methods used to characterize this compound, its environmental impact, dissolution properties, analytical method validation, or quality control measures?

A16: The provided research primarily focuses on this compound's clinical use and pharmacodynamic effects. They do not offer detailed information on the specific analytical methods employed for its characterization, data regarding its environmental impact and degradation, studies on its dissolution and solubility, details on analytical method validation, or insights into the quality control measures employed during its development and manufacturing.

Q17: Do the research papers provide information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility?

A17: The research papers primarily focus on the clinical application and pharmacodynamics of this compound. They don't delve into details about its potential immunogenicity, interactions with drug transporters or drug-metabolizing enzymes, or its biocompatibility and biodegradability.

Q18: Do the provided research papers discuss alternative therapies to this compound, strategies for its recycling and waste management, or the research infrastructure involved in its development?

A18: The research papers provided primarily focus on the clinical application of this compound. Information on alternative therapies and their comparative performance, cost analysis, strategies for this compound's recycling and waste management, or details about the research infrastructure and resources used in its development are not discussed within these papers.

Q19: What are the historical milestones in this compound research?

A19: this compound represents a significant advancement in P2Y12 inhibition therapy. Its development provided a valuable tool for achieving rapid and reversible platelet inhibition, addressing the limitations of existing oral agents []. The CHAMPION PHOENIX trial marks a significant milestone, demonstrating this compound's clinical benefit in reducing ischemic events during PCI [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.